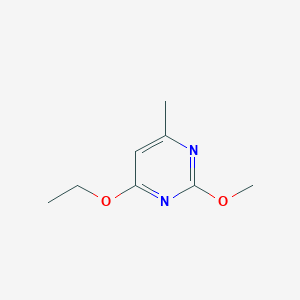
4-Ethoxy-2-methoxy-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-methoxy-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring structure. This particular compound is characterized by the presence of ethoxy, methoxy, and methyl substituents at positions 4, 2, and 6, respectively. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methoxy-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with guanidine to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to alkylation reactions to introduce the ethoxy and methoxy groups at the desired positions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxy-2-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy positions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced pyrimidine rings.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-methoxy-6-methylpyrimidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of 4-Ethoxy-2-methoxy-6-methylpyrimidine.
4-Ethoxy-6-methylpyrimidine: Lacks the methoxy group at position 2.
2-Methoxy-4,6-dimethylpyrimidine: Contains two methyl groups instead of ethoxy and methoxy groups.
Uniqueness: this compound is unique due to the specific combination of ethoxy, methoxy, and methyl substituents, which confer distinct chemical and biological properties. This combination may result in enhanced stability, solubility, and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-ethoxy-2-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-7-5-6(2)9-8(10-7)11-3/h5H,4H2,1-3H3 |
Clave InChI |
RJHJQMQJHXBFPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=C1)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


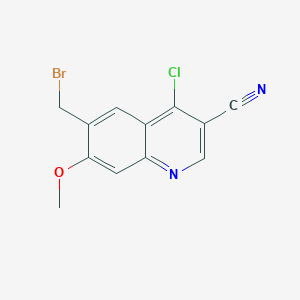
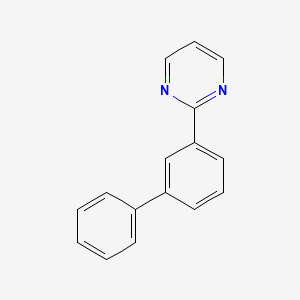
![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
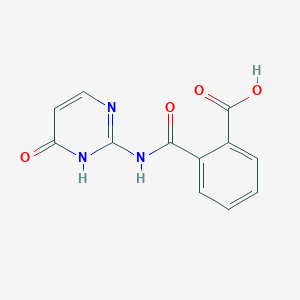
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)
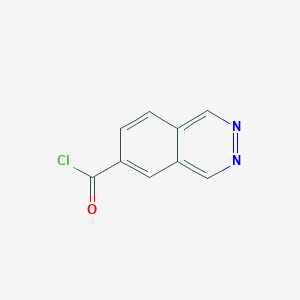

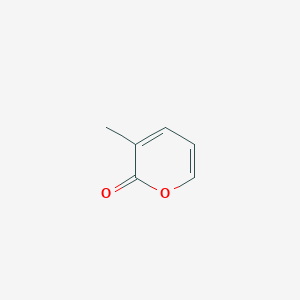
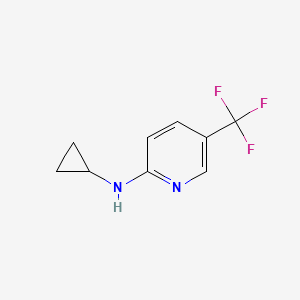

![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)


![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
